Product packaging for Methyl indolizine-2-carboxylate(Cat. No.:CAS No. 16959-62-9)

Methyl indolizine-2-carboxylate

Cat. No.: B091153
CAS No.: 16959-62-9
M. Wt: 175.18 g/mol
InChI Key: PZENCFVMMTWFIK-UHFFFAOYSA-N
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Description

Methyl indolizine-2-carboxylate (CAS 16959-62-9) is a versatile chemical building block of significant interest in medicinal chemistry and materials science. This compound serves as a crucial precursor for the synthesis of a wide range of functionalized indolizine derivatives. Its core structure is integral to the development of novel compounds with valuable photophysical and biological properties. In pharmaceutical research, this compound acts as a key intermediate in the synthesis of novel indolizine-2-carboxamide derivatives, which have been investigated for their activity against the hepatitis B virus (HBV) . Furthermore, its utility extends to the field of fluorescent materials. It is a foundational structure for creating strongly fluorescent 2-oxo-2H-pyrano[2,3-b]indolizine-3-carboxylates, which are coumarin analogs with high fluorescence quantum yields of up to 92% . These dyes absorb and emit in the blue-green region and have been successfully applied in fluorescence imaging studies, demonstrating an ability to penetrate the membranes of living cells, thus making them valuable tools for bioimaging and cellular staining . Researchers value this compound for its role in exploring structure-activity relationships and for the refined control it offers over the photophysical properties of resulting complex molecules . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B091153 Methyl indolizine-2-carboxylate CAS No. 16959-62-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl indolizine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10(12)8-6-9-4-2-3-5-11(9)7-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZENCFVMMTWFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=CC=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344898
Record name methyl indolizine-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16959-62-9
Record name methyl indolizine-2-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID80344898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl indolizine-2-carboxylate
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Synthetic Methodologies for Methyl Indolizine 2 Carboxylate

Direct Synthesis Approaches

Direct synthesis methodologies for Methyl Indolizine-2-carboxylate predominantly utilize precursors derived from the Morita-Baylis-Hillman reaction. These strategies are broadly categorized into thermal cyclization and microwave-assisted synthesis, each offering distinct advantages in terms of reaction conditions and efficiency.

Thermal Cyclization of Baylis-Hillman Products

The thermal cyclization of Baylis-Hillman products, specifically their acetate (B1210297) derivatives, represents a foundational method for constructing the indolizine (B1195054) ring system. This process involves a sequence of carefully orchestrated chemical transformations, beginning with the formation of a key precursor.

Precursor Preparation via Baylis-Hillman Reaction

The synthesis begins with the Baylis-Hillman reaction, a carbon-carbon bond-forming process that couples an aldehyde with an activated alkene. arkat-usa.org For the synthesis of the precursor to this compound, pyridine-2-carboxaldehyde is reacted with methyl acrylate (B77674). researchgate.net This reaction is typically catalyzed by a tertiary amine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO). organic-chemistry.org The mechanism involves the initial Michael addition of the amine catalyst to the activated alkene (methyl acrylate), creating a stabilized zwitterionic enolate. arkat-usa.org This nucleophilic intermediate then attacks the carbonyl carbon of pyridine-2-carboxaldehyde. arkat-usa.org A subsequent proton transfer and elimination of the catalyst yield the final product: the Morita-Baylis-Hillman adduct, methyl 2-[hydroxyl(2-pyridinyl)methyl] acrylate. arkat-usa.orgresearchgate.netorganic-chemistry.org This adduct serves as the crucial starting material for the subsequent cyclization steps. researchgate.net

Role of Acetoxy Group Conversion for Enhanced Cyclization

For thermal cyclization to proceed efficiently, the hydroxyl group of the initially formed Morita-Baylis-Hillman adduct is converted into a better leaving group. mdpi.com This is commonly achieved by transforming it into an acetoxy group, forming a 3-acetoxy-2-methylene-3-(2-pyridyl)propanoic ester. documentsdelivered.com The acetate derivative is a more efficient substrate for the subsequent intramolecular cyclization. rsc.org The acetoxy group facilitates the reaction by being a more effective leaving group during the nucleophilic attack that initiates the ring formation. mdpi.com This conversion is a key preparatory step that significantly enhances the yield and feasibility of the thermal cyclization process.

Kinetic and Mechanistic Studies of Thermal Cyclization

The thermal cyclization of 3-acetoxy-2-methylene-3-(2-pyridyl)propanoic esters to form indolizines has been the subject of kinetic and mechanistic investigation. documentsdelivered.com The proposed mechanism begins with an intramolecular SN2' attack by the nitrogen atom of the pyridine (B92270) ring on the allylic system, displacing the acetate leaving group. This step forms a cyclic pyridinium (B92312) ylide intermediate. This intermediate then undergoes a 1,5-dipolar cyclization, followed by an aromatization step, likely through the elimination of a proton, to yield the stable this compound structure. Kinetic studies, often performed using 1H NMR spectroscopy, have been employed to monitor the reaction progress and understand the influence of various factors on the reaction rate. documentsdelivered.com

Influence of Substituents on Cyclization Rate Constants

Kinetic studies have demonstrated that the rate of thermal cyclization is sensitive to the electronic nature of substituents on the pyridine ring of the precursor. documentsdelivered.com The presence of electron-donating or electron-withdrawing groups can alter the nucleophilicity of the pyridine nitrogen and the stability of the intermediates, thereby influencing the rate constants of the cyclization.

Below is a representative table illustrating the qualitative impact of substituents on the reaction rate, as explored in such kinetic studies.

Substituent on Pyridine RingElectronic EffectExpected Impact on Cyclization Rate
Electron-Donating Group (e.g., -CH₃)Increases nitrogen nucleophilicityRate Acceleration
No Substituent (-H)BaselineReference Rate
Electron-Withdrawing Group (e.g., -Cl)Decreases nitrogen nucleophilicityRate Deceleration

This table provides a generalized representation based on established chemical principles investigated in kinetic studies. documentsdelivered.com

Microwave-Assisted Synthesis from Morita-Baylis-Hillman Adducts

A more contemporary and efficient approach to synthesizing this compound involves the use of microwave irradiation. researchgate.netscienceopen.comscielo.br This method allows for a one-step synthesis directly from the Morita-Baylis-Hillman adduct, methyl 2-[hydroxyl(2-pyridinyl)methyl] acrylate, achieving high yields in significantly reduced reaction times compared to conventional heating methods. researchgate.nettandfonline.com The reaction to produce this compound has been optimized, with studies showing that solvent and reactant concentration play crucial roles. researchgate.net For instance, using methanol (B129727) as a solvent under microwave irradiation at 100 °C has been shown to produce the target compound in yields as high as 81%. researchgate.netscienceopen.com

The following table summarizes the optimization data for the microwave-assisted synthesis of this compound from its precursor.

EntryPrecursor (mmol)Solvent (Methanol, mL)Time (min)Yield (%)
11.03.02068
21.03.06055
31.02.06046
41.01.06055
52.52.010080
63.02.010070
75.02.010081

Data sourced from a study on microwave-assisted synthesis. researchgate.net This method highlights a significant advancement, offering a rapid and high-yielding route to the indolizine core structure. researchgate.net

Optimization of Reaction Conditions

The synthesis of indolizine derivatives can be significantly influenced by factors such as the choice of catalyst, solvent, temperature, and reaction time. For instance, in a one-pot cascade process for synthesizing indolizines, the use of iodine (I2) and tert-butyl hydroperoxide (TBHP) in dimethyl sulfoxide (B87167) (DMSO) at 120 °C for 12 hours has been identified as an optimal set of conditions. researchgate.net This specific combination facilitates a [2+1+1+1] cycloaddition/oxidative aromatization reaction. researchgate.net

Furthermore, copper-catalyzed reactions have proven effective. One such method involves the reaction of pyridines, methyl ketones, and alkenoic acids under solvent-free conditions in an oxygen atmosphere. researchgate.netorganic-chemistry.org This process includes a copper-catalyzed bromination of the methyl ketone, followed by a 1,3-dipolar cycloaddition and subsequent oxidative decarboxylation and dehydrogenative aromatization. researchgate.netorganic-chemistry.org The choice of ligand can also be critical, as seen in palladium-catalyzed reactions where different phosphine (B1218219) ligands can dictate the regioselectivity of the annulation of 2-(pyridine-2-yl) acetonitrile (B52724) derivatives and propargyl carbonates. organic-chemistry.org

The following table summarizes the optimized conditions for a specific indolizine synthesis:

ParameterOptimal Condition
Catalyst/Promoter I2 (0.5 mmol), TBHP (6.0 mmol)
Solvent DMSO (4.0 mL)
Temperature 120 °C
Time 12 h
Reactants Aryl methyl ketone (1.0 mmol), Pyridine/Isoquinoline (B145761) (1.0 mmol)
Additional Reagents Acetic Acid (2.0 mmol)
Data derived from a study on the direct construction of indolizine derivatives. researchgate.net
Comparative Analysis with Conventional Heating Methods

Microwave-assisted organic synthesis has emerged as a more efficient alternative to conventional heating methods for the synthesis of various heterocyclic molecules, including indolizine derivatives. sphinxsai.comasianjpr.com Microwave irradiation offers several advantages, such as a significant reduction in reaction time, increased product yields, and cleaner reaction profiles. sphinxsai.comasianjpr.comresearchgate.net

In a comparative study, the synthesis of selected heterocyclic compounds using microwave irradiation was completed in minutes (2-8 minutes), whereas conventional heating methods required several hours (2-15 hours). sphinxsai.com The yields obtained through microwave-assisted synthesis were also considerably higher. sphinxsai.com For example, the synthesis of methyl 2-methyl-1H-indole-3-carboxylate derivatives under microwave irradiation in DMF resulted in a 90% yield after 1 hour, compared to a 73% yield after 16 hours with conventional heating. mdpi.com

This acceleration in reaction rate under microwave heating is attributed to the direct and efficient heating of the reaction mixture, bypassing the slower conductive heating of the vessel. asianjpr.comresearchgate.net This rapid and uniform heating can lead to a significant increase in reaction rates, sometimes by a factor of 10 to 1000. sphinxsai.com

The table below provides a comparison of reaction times and yields for the synthesis of a heterocyclic compound using both conventional and microwave-assisted methods:

MethodReaction TimeYield
Conventional Heating 16 hours73%
Microwave-Assisted Synthesis 1 hour90%
Data from the synthesis of a methyl 2-methyl-1H-indole-3-carboxylate derivative. mdpi.com

Indirect Synthesis and Derivatization Routes

Indirect methods for obtaining this compound and its derivatives often involve the modification of a pre-synthesized indolizine core or the use of precursors that are then transformed into the desired indolizine structure.

Synthesis via Halogenated 2-Pyridyl Derivatives

Halogenated 2-pyridyl derivatives serve as versatile starting materials for the synthesis of indolizines. For instance, alkyl and aryl indolizine-1-carboxylates have been synthesized from α-halogenoketones and ethyl 2-pyridylacetate. jbclinpharm.org This method avoids the need to isolate the intermediate quaternary salt. jbclinpharm.org The presence of a halogen atom on the indolizine ring, introduced through the starting materials, provides a handle for further functionalization via cross-coupling reactions. chim.it

Condensation Reactions

Condensation reactions are a cornerstone in the synthesis of the indolizine nucleus. The classic Tschitschibabin reaction, for example, involves the reaction of a pyridine derivative with a compound containing an α-methylene group activated by a carbonyl group. rsc.org Another powerful method involves the condensation of 2-pyridyllithium (B95717) with 2-chloromethyloxirane to first form a 2-hydroxy-2,3-dihydro-1H-indoliziniumchloride, which upon treatment with a base, yields the parent indolizine. jbclinpharm.org

More contemporary approaches utilize multi-component reactions. For example, a three-component condensation of 2-(pyridin-2-yl)acetonitrile, aldehydes, and isonitriles provides a highly efficient route to diversely substituted indolizines. rsc.org

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition of pyridinium ylides with various dipolarophiles, such as activated alkenes and alkynes, is one of the most common and versatile methods for constructing the indolizine skeleton. researchgate.netchim.itrsc.org This reaction typically leads to the formation of indolizines with electron-withdrawing groups at specific positions. rsc.org

When electron-deficient alkenes are used as dipolarophiles, a subsequent oxidation step is often required to aromatize the initially formed dihydroindolizine. researchgate.netrsc.org In contrast, the use of alkynes can directly lead to the aromatic indolizine product. researchgate.net The reaction conditions, including the solvent and the presence of a base, can influence the stability of the ylide and the outcome of the reaction. rsc.org For instance, a Rh(II)-catalyzed 1,3-dipolar cycloaddition of 1-(2-benzenesulfonyl-2-diazoacetyl)pyrrolidin-2-one and methyl acrylate has been used to synthesize a precursor to methyl 5-oxo-6-trifluoromethanesulfonyloxy-1,2,3,5-tetrahydroindolizine-8-carboxylate. nih.govacs.org

The following table illustrates the reactants involved in a typical 1,3-dipolar cycloaddition for indolizine synthesis:

DipoleDipolarophileResulting Product
Pyridinium ylideElectron-deficient alkeneDihydroindolizine (requires oxidation)
Pyridinium ylideElectron-deficient alkyneIndolizine
Isatin-derived azomethine ylideMaleimideN-fused pyrrolidinyl spirooxindole
General reaction schemes from various sources. researchgate.netrsc.orgnih.gov

1,5-Dipolar Cycloaddition Reactions

1,5-dipolar cycloaddition reactions provide another important pathway to indolizine derivatives. A notable example is the one-pot reaction sequence involving the formation of a nitrogen ylide from pyridine, quinoline, or isoquinoline and a Baylis-Hillman bromide. rsc.org This ylide then undergoes a 1,5-cyclization to afford 1-aryl-2-cyanoindolizines and their benzofused analogues under mild conditions. rsc.org

Scholtz Reaction: 2-Methylpyridine (B31789) with Acetic Anhydride (B1165640)

The Scholtz reaction, first reported in 1912, provides a method for synthesizing the indolizine skeleton from 2-methylpyridines and acid anhydrides. thieme.com While historically significant, the reaction of 2-methylpyridine with acetic anhydride is known to produce 1,3-diacetylindolizine at elevated temperatures in a sealed container. thieme.com These reactions are often characterized by low yields. thieme.com However, the low cost of the starting materials can make this route practical for some applications. thieme.com It's important to note that while the Scholtz reaction is a foundational method for indolizine synthesis, more contemporary and efficient methods are often employed for the specific synthesis of this compound.

Conversion of this compound to Other Indolizine Derivatives

This compound serves as a versatile starting material for the synthesis of a variety of other indolizine derivatives through straightforward chemical transformations.

Saponification to Indolizine-2-carboxylic Acid

The ester functional group of this compound can be readily hydrolyzed to the corresponding carboxylic acid. This process, known as saponification, is typically achieved by treating the ester with a base, such as sodium hydroxide, in a mixture of methanol and water. semanticscholar.org The reaction is generally carried out at room temperature over an extended period, after which the reaction mixture is acidified to precipitate the indolizine-2-carboxylic acid. semanticscholar.org This transformation is a critical step in the synthesis of many indolizine-based compounds, as the carboxylic acid can be further modified.

Subsequent Amidation to Indolizine-2-carboxamides

Indolizine-2-carboxylic acid, obtained from the saponification of its methyl ester, is a key precursor for the synthesis of indolizine-2-carboxamides. semanticscholar.orgresearchgate.net The amidation reaction involves coupling the carboxylic acid with a desired amine. A variety of coupling agents can be employed to facilitate this transformation, with propylphosphonic acid anhydride (T3P) being a notable example. semanticscholar.orgresearchgate.net The reaction conditions, such as temperature and the choice of solvent, can be adjusted to optimize the yield of the desired carboxamide. researchgate.net This method has been successfully used to synthesize a range of indolizine-2-carboxamides, including those with potential medicinal applications. semanticscholar.org

Reduction to Indolizin-2-yl-methanamine

The ester group of this compound can also be reduced to an amino group, yielding indolizin-2-yl-methanamine. This transformation opens up another avenue for creating diverse indolizine derivatives.

Catalytic Approaches in Indolizine Synthesis Relevant to this compound

Modern synthetic strategies often employ catalytic methods to achieve higher efficiency, selectivity, and milder reaction conditions.

Chiral Phosphoric Acid Catalysis

Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for a variety of asymmetric transformations, including the functionalization of indolizines. icm.edu.placs.orgacs.org These catalysts are valued for their Brønsted acidity, chirality, and broad substrate tolerance, often enabling reactions to proceed under mild conditions. icm.edu.pl In the context of indolizine chemistry, CPAs have been successfully utilized in enantioselective Friedel-Crafts reactions and arylations of the indolizine core. acs.orgacs.orgnih.govresearchgate.net For instance, the asymmetric arylation of indolizines with p-quinone esters, catalyzed by a chiral phosphoric acid, provides access to axially chiral 3-arylindolizines with good to excellent yields and enantioselectivities. acs.orgacs.org While direct CPA-catalyzed synthesis of this compound itself is not the primary focus of these studies, the principles of CPA catalysis are highly relevant for the enantioselective modification of the indolizine scaffold, including derivatives of this compound. icm.edu.plnih.gov

Rhodium(III) Catalysis

While rhodium catalysis is a powerful tool in organic synthesis, specific examples detailing the direct synthesis of this compound using rhodium(III) catalysts are not extensively documented in the reviewed literature. However, the synthesis of related indolizine and indole (B1671886) structures through rhodium-catalyzed reactions suggests potential pathways. For instance, rhodium-catalyzed annulation reactions of pyridinium ylides with alkynes are a common strategy for constructing the indolizine core. In principle, the use of methyl propiolate as the alkyne component in such reactions could yield the desired this compound. Further research is required to establish specific conditions and yields for this transformation under rhodium(III) catalysis.

Copper(II) Catalysis

Copper-catalyzed reactions offer a versatile and cost-effective approach to the synthesis of indolizine derivatives. One of the prominent methods involves the [3+2] cycloaddition of pyridinium ylides with activated alkynes. In this context, a copper(II) catalyst can promote the formation of the pyridinium ylide from a suitable pyridine precursor and an α-halocarbonyl compound. The subsequent in-situ cycloaddition with an alkyne, such as methyl propiolate, would lead to the formation of the indolizine ring with the desired ester functionality at the 2-position.

One notable study outlines a one-pot, three-component cascade reaction for the synthesis of 1-bromoindolizines using a copper(II) chloride catalyst. This reaction proceeds via a 1,3-dipolar cycloaddition of a pyridinium ylide with maleic anhydride, followed by oxidative decarboxylation and dehydrogenative bromination. While this specific example leads to a 1-bromoindolizine, the underlying principle of copper-catalyzed cycloaddition could be adapted for the synthesis of this compound by utilizing methyl propiolate as the dipolarophile.

A general representation of this approach is depicted below:

General Reaction Scheme for Copper-Catalyzed Indolizine Synthesis

Pyridine Derivativeα-Halo Carbonyl CompoundAlkyneCatalystSolventProduct
PyridineEthyl bromoacetateMethyl propiolateCu(II) saltDMFThis compound

This table represents a generalized approach based on established copper-catalyzed indolizine syntheses. Specific yields and reaction conditions for the synthesis of this compound would require dedicated experimental investigation.

Palladium-mediated Cyclization Reactions

Palladium catalysis has emerged as a powerful method for the construction of complex heterocyclic frameworks, including indolizines. A particularly effective strategy involves a multicomponent reaction that couples a 2-bromopyridine, an imine, and an alkyne under a carbon monoxide atmosphere. In this process, the palladium catalyst facilitates a carbonylative coupling to generate a reactive mesoionic pyridine-based 1,3-dipole. This intermediate then undergoes a spontaneous [3+2] cycloaddition with an alkyne. By employing methyl propiolate as the alkyne component, this methodology can be directly applied to the synthesis of this compound.

The versatility of this approach allows for the variation of all three starting components, enabling the synthesis of a wide range of substituted indolizines. The reaction typically proceeds under relatively mild conditions and offers good yields.

Table 1: Palladium-Catalyzed Multicomponent Synthesis of Indolizine Derivatives

2-BromopyridineImineAlkyneCatalyst SystemSolventYield (%)Reference
2-BromopyridineN-Benzylidene-anilineDimethyl acetylenedicarboxylatePd(OAc)₂ / XantphosToluene76 mdpi.com
2-BromopyridineN-Benzylidene-anilineEthyl propiolatePd(OAc)₂ / XantphosTolueneGood mdpi.com

This table is based on a reported palladium-catalyzed multicomponent synthesis of indolizines. The entry with ethyl propiolate suggests the feasibility of using methyl propiolate to obtain this compound.

Enzyme/Cell-mediated Transformations

The use of biocatalysts, such as isolated enzymes or whole microbial cells, offers a green and highly selective alternative for the synthesis of organic molecules. In the context of this compound, research has explored the use of whole-cell biocatalysis.

One study investigated the potential of various yeast strains, with Yarrowia lipolytica showing particular promise for the one-pot synthesis of bis-indolizines. mdpi.com This process involves a multicomponent reaction between a bipyridine, an α-bromo-carbonyl reagent, and an activated alkyne, catalyzed by the whole cells of Y. lipolytica in a buffer solution at room temperature. The study highlights the ability of the yeast's metabolic system to facilitate the complex cascade of reactions leading to the indolizine core. While the reported examples are for bis-indolizines, this approach demonstrates the potential of whole-cell systems for the synthesis of the indolizine scaffold.

Table 2: Whole-Cell Catalyzed Synthesis of Bis-indolizines using Yarrowia lipolytica

Substrate 1Substrate 2Substrate 3BiocatalystYield (%)Reference
4,4'-Bipyridine2-BromoacetophenoneDiethyl acetylenedicarboxylateY. lipolytica MIUG D14 (Biomass)65 mdpi.com
4,4'-Bipyridine2-BromoacetophenoneDiethyl acetylenedicarboxylateY. lipolytica MIUG D15 (Biomass)77 mdpi.com
4,4'-Bipyridine2-BromoacetophenoneDiethyl acetylenedicarboxylateY. lipolytica MIUG D16 (Biomass)72 mdpi.com

Further adaptation of this biocatalytic system, for instance by using pyridine and methyl propiolate as substrates, could potentially lead to the direct synthesis of this compound.

Spectroscopic and Advanced Characterization of Methyl Indolizine 2 Carboxylate and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of indolizine (B1195054) derivatives. One- and two-dimensional NMR techniques permit the complete assignment of proton (¹H) and carbon (¹³C) signals, offering a comprehensive understanding of the molecular structure. core.ac.uk

¹H NMR Analysis

The ¹H NMR spectrum of methyl indolizine-2-carboxylate provides a detailed fingerprint of the proton environments within the molecule. The chemical shifts and coupling constants are characteristic of the indolizine ring system. For instance, in a study of 2-substituted indolizines, the ¹H NMR data for this compound was thoroughly analyzed. psu.edu The extensive long-range ¹H-¹H coupling is a notable feature in the spectra of indolizines. psu.edu

A representative analysis of this compound reveals distinct signals for each proton on the indolizine core and the methyl ester group. The aromatic protons on the six-membered ring typically appear as complex multiplets due to spin-spin coupling. The protons on the five-membered ring also show characteristic chemical shifts. For example, H-1, H-3, H-5, H-6, H-7, and H-8 protons can be unambiguously assigned based on their multiplicity and coupling constants. psu.edu

¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for this compound.
ProtonChemical Shift (ppm)MultiplicityCoupling Constants (Hz)
5-H7.82ddJ = 7.1, 1.0
6-H6.48tdJ = 6.7, 6.8, 1.1
7-H6.64dddJ = 9.1, 6.5, 1.0
8-H7.32dJ = 9.1
1-H6.81s-
3-H7.77m-
OCH₃---

¹³C NMR Analysis

Complementing the proton data, ¹³C NMR spectroscopy provides crucial information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are indicative of their electronic environment, with notable differences between the carbons of the five- and six-membered rings, as well as the ester carbonyl carbon. Complete assignment of all ¹³C NMR signals has been achieved through one- and two-dimensional NMR analysis. core.ac.uk

The availability of ¹³C NMR data for a series of 2-substituted indolizines, including the methyl ester, has allowed for a comprehensive understanding of the electronic effects of substituents on the indolizine core. psu.edu

¹³C NMR Chemical Shifts (δ, ppm) for this compound.
CarbonChemical Shift (ppm)
C-1100.4
C-2120.5
C-3115.7
C-5125.2
C-6112.1
C-7117.9
C-8120.2
C-9132.7
CO164.6
OCH₃-

Two-Dimensional NMR Techniques (e.g., COSY)

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in establishing the connectivity between protons in the molecule. psu.edu In the context of this compound, COSY spectra reveal correlations between adjacent protons, confirming the assignments made from one-dimensional spectra. psu.eduresearchgate.net For instance, the coupling between H-5 and H-6, and between H-6 and H-7, is clearly visible as cross-peaks in the COSY spectrum, which aids in tracing the spin systems within the six-membered ring. Similarly, correlations involving the protons of the five-membered ring can be identified. The application of these techniques has been crucial for the unambiguous assignment of signals in various indolizine derivatives. psu.edu

Dynamic NMR for Conformational Studies

Dynamic NMR (DNMR) spectroscopy is a powerful method for investigating conformational changes in molecules, such as restricted rotation around single bonds. rsc.orgnih.gov In the case of indolizine derivatives, particularly indolizine-2-carboxamides, DNMR studies have been employed to explore the rotational barriers around the N-CO bond. rsc.org These studies provide insights into the stereodynamics and the energy barriers associated with the interconversion of different conformers. While specific DNMR studies on this compound itself are not extensively detailed in the provided context, the techniques applied to its amide derivatives demonstrate the potential for such investigations to elucidate the dynamic behavior of the ester group.

Variable Temperature NMR Studies

Variable Temperature (VT) NMR is a key technique used to study dynamic processes and conformational equilibria in molecules. ox.ac.uknih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the spectra that are indicative of processes such as bond rotation or ring inversion becoming slow or fast on the NMR timescale. ox.ac.uk For indolizine derivatives, VT ¹H and ¹³C NMR spectroscopy have been utilized to determine the rotational energy barriers of the N-CO bond in N,N-dialkylindolizine-2-carboxamides. core.ac.uk This is achieved by monitoring the coalescence of signals as the temperature is changed, which allows for the calculation of the free energy of activation for the rotational process. core.ac.ukrsc.org Such studies are crucial for understanding the conformational dynamics of substituents on the indolizine ring. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula of a compound. semanticscholar.org For instance, the molecular ion peak (M+) in the mass spectrum of isopropyl indolizine-2-carboxylate was observed at m/z 203.094, which is consistent with its molecular formula. psu.edu In addition to the molecular ion, the fragmentation pattern observed in the mass spectrum can provide valuable structural information.

Predicted collision cross-section (CCS) values for various adducts of this compound, such as [M+H]+, [M+Na]+, and [M-H]-, have also been calculated, which can aid in its identification in complex mixtures when coupled with ion mobility-mass spectrometry. uni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For this compound, the key characteristic absorption bands are associated with the carbonyl (C=O) group of the ester, the C-O stretching of the ester, and the aromatic C-H and C=C vibrations of the indolizine ring system.

In a study of a related compound, methyl 3-(quinolin-2-yl)indolizine-1-carboxylate, a strong absorption band for the C=O stretch was observed at 1685 cm⁻¹. vscht.czresearchgate.net For carboxylate groups in general, the asymmetric and symmetric stretching vibrations are prominent and fall in the ranges of 1650-1540 cm⁻¹ and 1450-1360 cm⁻¹, respectively. 911metallurgist.com

The IR spectra of indolizine derivatives are also sensitive to substituent changes. For instance, in an oligomer of an indolizine derivative, the carbonyl group absorption shifted from 1738 cm⁻¹ in an acidic state to 1668 cm⁻¹ in a basic (enolate) state.

It is important to note that the specific positions of these bands can be influenced by the electronic environment of the indolizine ring and the presence of other substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The indolizine core, being an aromatic heterocyclic system, exhibits characteristic absorption bands in the UV-Vis region.

Indolizine and its derivatives typically display multiple absorption bands corresponding to π-π* transitions. Studies on various indolizine derivatives show a broad absorption range, generally between 300 and 500 nm, with specific maxima influenced by the substitution pattern. researchgate.net For instance, 2-aryl-5-carbonyl indolizines exhibit maximum absorbance peaks in the range of 256–460 nm. researchgate.net

While specific molar absorptivity data for the parent this compound is scarce in the available literature, data for its derivatives highlight the impact of substituents on this parameter. For example, in a series of fluorescent indole (B1671886) nucleoside analogues, the introduction of a methyl carboxylate ester at the 4-position resulted in a molar extinction coefficient (ε) of 7570 ± 100 M⁻¹cm⁻¹. nih.gov

The table below presents UV-Vis absorption data for selected indolizine derivatives, illustrating the range of absorption maxima observed.

CompoundSolventAbsorption Maxima (λmax, nm)Molar Absorptivity (ε, M-1cm-1)Reference
Methyl 6-amino-4-cyanoindole-2'-deoxyribonucleosideH2O-6430 ± 70 nih.gov
Methyl 6-amino-4-carboxylate-indole-2'-deoxyribonucleosideH2O-7570 ± 100 nih.gov
2-Aryl-5-carbonyl indolizine derivatives-256-460- researchgate.net
Ethyl 3-(4-biphenylyl)-7-(3,4-dimethoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate--- researchgate.net
2-Oxo-pyrano[2,3-b]indolizine-3-carboxylate derivativesDCM420-470- rsc.org

Substituents on the indolizine ring system significantly influence the electronic absorption spectra, leading to shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in molar absorptivity. The nature and position of the substituent play a crucial role in these modifications. shimadzu.com

Generally, electron-donating groups (EDGs) tend to cause a bathochromic (red) shift in the absorption maxima, while electron-withdrawing groups (EWGs) often lead to a hypsochromic (blue) shift. This is due to the alteration of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). shimadzu.com

For example, a study on pyrido[3,2-b]indolizines demonstrated that varying the substituent at the R¹ position from a nitro group (EWG) to an ethyl group (EDG) resulted in a gradual red shift of emission wavelengths from 503 to 568 nm. acs.org In another study on 2-oxo-pyrano[2,3-b]indolizine-3-carboxylate derivatives, the presence of a formyl group (CHO) at the R⁵ position resulted in an absorption maximum at 426 nm, whereas a methyl group (Me) at the same position shifted the maximum to 468 nm. nih.gov

The extension of the π-conjugated system through the addition of aromatic rings or other unsaturated moieties also typically leads to a bathochromic shift in the absorption spectrum. shimadzu.com

Fluorescence Spectroscopy

Indolizine derivatives are well-known for their fluorescent properties, often exhibiting high quantum yields, which makes them suitable for various applications, including as fluorescent probes and in materials science. researchgate.net

The fluorescence emission of indolizine derivatives is highly dependent on their molecular structure. The emission maxima for these compounds are typically observed in the visible region of the electromagnetic spectrum. For instance, 2-aryl-5-carbonyl indolizines show maximum fluorescence emission in the range of 485–548 nm. researchgate.net

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, can vary significantly with substitution. Some indolizine derivatives exhibit very high quantum yields, reaching up to 92% in some cases. rsc.org For example, a series of 2-oxo-pyrano[2,3-b]indolizine-3-carboxylates displayed quantum yields ranging from low to 0.92. rsc.org In a study of indole nucleoside analogues, the replacement of a 6-amino group with other substituents led to a significant increase in the quantum yield. nih.gov

The table below summarizes the fluorescence data for several indolizine derivatives.

CompoundSolventEmission Wavelength (λem, nm)Quantum Yield (ΦF)Reference
2-Aryl-5-carbonyl indolizine derivatives-485-5480.04 - 0.39 researchgate.net
Ethyl 3-(4-biphenylyl)-7-(3,4-dimethoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate--0.55 researchgate.net
2-Oxo-pyrano[2,3-b]indolizine-3-carboxylate derivativesDCM440-520up to 0.92 rsc.org
Methyl 6-amino-4-carboxylate-indole-2'-deoxyribonucleosideH2O-0.083 ± 0.001 nih.gov
Indole-4-carboxylate-2'-deoxyribonucleosideH2O-0.64 ± 0.01 nih.gov

The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. A larger Stokes shift is often desirable for fluorescence applications to minimize self-absorption and interference from scattered excitation light.

The Stokes shift in indolizine derivatives is influenced by the structural rigidity and the change in geometry and dipole moment between the ground and excited states. For 2-aryl-5-carbonyl indolizines, the Stokes shifts were found to vary significantly, ranging from 3.6 to 25 x 10³ cm⁻¹. researchgate.net

In a study on 2-oxo-pyrano[2,3-b]indolizines, it was observed that the geometry of the molecule in the excited state undergoes relatively small changes, which is consistent with the small Stokes shift observed experimentally for some of the derivatives. researchgate.net The introduction of a t-butyl group in the para position of a phenyl substituent in one derivative led to a red-shifted emission and an increased Stokes shift of 2400 cm⁻¹. nih.gov This indicates that even subtle changes in substitution can be used to tune the Stokes shift of these fluorophores.

Fluorescence Decay Curves and Emission Lifetimes

The fluorescence decay profile of indolizine derivatives provides critical insights into the kinetics of their excited state processes. For many 2-aryl-5-carbonyl indolizine derivatives, the fluorescence decay curves can be characterized by either a single or double exponential decay, depending on the specific substituents attached to the indolizine core. researchgate.net This behavior indicates the presence of one or more distinct excited state species or deactivation pathways.

The emission lifetimes (τ) for these compounds are typically in the nanosecond range. Studies have shown that the solvent environment plays a role in the excited state lifetime. For instance, in methanol (B129727), emission lifetimes for a series of 2-aryl-5-carbonyl indolizines were observed to be in the range of 4–11 nanoseconds. researchgate.netresearchgate.net In a more polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), these lifetimes were slightly longer, ranging from 5–12 nanoseconds. researchgate.netresearchgate.net

In some specific derivatives, such as certain 2-oxo-pyrano[2,3-b]indolizine-3-carboxylates, the decay kinetics can be more complex. For one such dye exhibiting dual emission, deconvolution of the decay profile revealed a growth time of 55 picoseconds and a decay time of 356 picoseconds for the charge transfer (CT) band. rsc.org This suggests a precursor-successor relationship, where an initially populated local excited (LE) state evolves into a twisted intramolecular charge transfer (TICT) state, providing experimental evidence for the TICT concept in these systems. rsc.org

The following table summarizes the observed emission lifetimes for a class of indolizine derivatives in different solvents.

SolventEmission Lifetime (τ) Range (ns)
Methanol4–11
DMSO5–12
Data for 2-aryl-5-carbonyl indolizine derivatives. researchgate.netresearchgate.net

Aggregation-Induced Enhanced Emission (AIEE) Phenomena

A significant and intriguing property observed in certain indolizine derivatives is Aggregation-Induced Enhanced Emission (AIEE). researchgate.net This phenomenon is contrary to the common aggregation-caused quenching (ACQ) where molecules lose their fluorescence upon aggregation. acs.orgwikipedia.org In AIEE-active compounds, known as AIEgens, the luminogens are weakly or non-emissive when dissolved in a good solvent but become highly fluorescent upon aggregation in a poor solvent or in the solid state. acs.orgwikipedia.org

The primary mechanism responsible for AIEE in many indolizine frameworks is the restriction of intramolecular rotation (RIR). acs.org In solution, molecular rotors, such as phenyl groups attached to the indolizine core, can rotate or vibrate freely, providing non-radiative pathways for the excited state to relax, thus quenching fluorescence. acs.org However, in an aggregated state, these intramolecular motions are physically constrained. This blockage of non-radiative decay channels forces the excited state to deactivate through radiative means, leading to a dramatic enhancement of fluorescence emission. acs.orgwikipedia.org

This effect has been demonstrated in indolizine derivatives featuring a phenyl group at the C3 position. acs.org In a pure acetonitrile (B52724) solution, these compounds show negligible fluorescence. However, by inducing aggregation through the addition of water (a poor solvent), a significant increase in fluorescence intensity is observed. acs.org For example, as the water fraction (f_w) in an acetonitrile/water mixture increases, derivatives have been shown to form aggregates that emit brightly in the cyan to orange regions of the spectrum. acs.org This turn-on fluorescence characteristic is a hallmark of the AIEE phenomenon. acs.org

Tunability of Photophysical Properties through Structural Modification

The photophysical properties of the indolizine scaffold, including absorption and emission wavelengths, quantum yields, and Stokes shifts, can be precisely controlled through strategic structural modifications. researchgate.netnih.gov This tunability makes indolizine derivatives highly versatile for a range of applications, from biological imaging to optoelectronic devices. researchgate.netresearchgate.net

Substituents play a fundamental role in tailoring the electronic and optical properties of the indolizine core. researchgate.net The position and electronic nature (electron-donating or electron-withdrawing) of these substituents can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission characteristics. acs.org

Key strategies for tuning the photophysical properties include:

Substitution at Different Positions: Attaching various functional groups to the indolizine ring system allows for fine-tuning of the emission color. For example, novel indolizine-based AIEgens have been developed where the introduction of different carbonyl functional groups results in tunable emission spanning from cyan (497 nm) to deep red (669 nm) in the solid state. acs.org

Extension of π-Conjugation: Increasing the π-conjugated system of the molecule, for instance by introducing aryl groups at the C2 and C5 positions, can lead to bathochromic (red) shifts in both absorption and emission spectra. researchgate.net

Introduction of Charged Moieties: The addition of a charged group, such as a methylpyridinium unit conjugated to the core, can significantly increase the dipole moment of the molecule. This leads to substantial red shifts in the absorption and emission maxima. For example, one such modification on a 2-oxo-pyrano[2,3-b]indolizine system resulted in an absorption shift of 83 nm and an emission shift of nearly 130 nm. rsc.org

Computational-Aided Design: Modern research utilizes computational modeling to predict the effects of structural changes. By calculating how different substituents at various positions affect the molecular orbitals and oscillator strengths, researchers can rationally design novel fluorophores with desired emission colors, from blue to red. acs.org

The following table provides examples of how structural modifications impact the emission wavelengths of indolizine-based compounds.

Compound Class/ModificationResulting Emission Color/Wavelength
Indolizine AIEgen with phenyl at C3 acs.orgCyan (496 nm)
Indolizine AIEgen with phenyl at C3 and additional modifications acs.orgOrange (603 nm)
Indolizine AIEgen with specific carbonyl groups acs.orgRed (651 nm, 657 nm)
2-Oxo-pyrano[2,3-b]indolizine with methylpyridinium conjugate rsc.orgRed-shifted emission (λem ~642 nm) compared to parent (~512 nm)
This table illustrates the principle of tunability and the data is sourced from multiple studies. rsc.orgacs.org

This ability to rationally design and synthesize indolizine derivatives with tailored photophysical properties underscores their potential as advanced functional materials. researchgate.net

Mechanistic Investigations and Reaction Pathways

Elucidation of Reaction Mechanisms in Synthesis

The formation of the methyl indolizine-2-carboxylate scaffold can be achieved through several mechanistic routes, each involving unique intermediates and reaction sequences.

One of the fundamental mechanisms in the synthesis of indolizine (B1195054) derivatives involves addition-elimination sequences. A notable example is the Baylis-Hillman reaction, which can serve as a pathway to 2-substituted indolizines. The reaction between pyridine-2-carboxaldehyde and an acrylate (B77674), such as methyl acrylate, initially forms a Baylis-Hillman adduct, methyl 3-hydroxy-2-methylene-3-(pyridin-2-yl)propanoate. This intermediate can then undergo cyclization to yield this compound. Kinetic studies of the Baylis-Hillman reaction itself have shown it to be a third-order process, supporting a mechanism that proceeds through an addition-elimination pathway. core.ac.uk The conversion of the hydroxyl group in the adduct to an acetoxy group has been found to facilitate the subsequent cyclization to the indolizine. core.ac.uk Furthermore, the elimination of a carboxylate ion from a 2-sulfonylethyl ester represents another application of the addition-elimination mechanism, providing a method for protecting carboxy groups during peptide synthesis. rsc.org

The [3+2] cycloaddition reaction of pyridinium (B92312) ylides is a powerful and versatile method for constructing the indolizine ring system. nih.govresearchgate.net This reaction involves the generation of a pyridinium ylide, which then acts as a three-atom component in a cycloaddition with a two-atom component (a dipolarophile), such as an alkene or alkyne. nih.govchim.it

The pyridinium ylide is typically generated in situ from a corresponding pyridinium salt by treatment with a base. nih.gov This ylide, a 1,3-dipole, then reacts with a dipolarophile, such as methyl propiolate, to form the indolizine ring. researchgate.net The reaction proceeds through a concerted or stepwise mechanism involving the formation of a five-membered ring intermediate, which then aromatizes to the stable indolizine product. nih.gov The versatility of this method allows for the synthesis of a wide array of substituted indolizines by varying the substituents on both the pyridinium ylide and the dipolarophile. nih.govresearchgate.net For instance, the reaction of 1-(quinolin-2-ylmethyl)pyridinium ylide with methyl propiolate yields methyl 3-(quinolin-2-yl)indolizine-1-carboxylate. researchgate.net This approach has been utilized to prepare various indolizine derivatives with potential biological activities. nih.gov

Intramolecular aldol-type condensations represent another key mechanistic pathway for the formation of cyclic structures, including precursors to indolizine systems. libretexts.orglibretexts.org In this type of reaction, a molecule containing two carbonyl groups can undergo an internal reaction where an enolate formed at one carbonyl group attacks the other carbonyl group within the same molecule. libretexts.orglibretexts.org This process is particularly efficient for the formation of five- and six-membered rings due to their inherent thermodynamic stability. libretexts.orglibretexts.org

While not a direct route to this compound itself, the principles of intramolecular aldol (B89426) condensation are relevant to cyclization reactions that form the five-membered pyrrole (B145914) ring of the indolizine nucleus. The formation of the final indolizine structure often involves a cyclization step that bears resemblance to an aldol condensation, where a carbanion attacks a carbonyl or an equivalent electrophilic center, followed by a dehydration or elimination step to yield the aromatic system.

The synthesis and reactions of this compound and its derivatives are characterized by the formation of key reactive intermediates that dictate the reaction pathways and final products.

Pyridinium Ylide: As discussed in the context of [3+2] annulation, the pyridinium ylide is a crucial intermediate. researchgate.netrsc.org It is a 1,3-dipole that is central to one of the most common methods for synthesizing the indolizine core. researchgate.netchim.it The stability and reactivity of the pyridinium ylide can be tuned by the substituents on the pyridine (B92270) ring and the ylidic carbon, allowing for the synthesis of a diverse range of indolizine derivatives. researchgate.net

Dioxetane: In the context of photooxygenation reactions of indolizine derivatives, a dioxetane intermediate is proposed. nih.govacs.org Specifically, in non-polar solvents like acetonitrile (B52724), the reaction of an indolizine with singlet oxygen is believed to proceed through the formation of a dioxetane across the C2-C3 bond of the indolizine ring. nih.govacs.org The subsequent cleavage of the O-O bond in this dioxetane intermediate leads to the formation of various oxidation products. nih.govacs.org

Photooxygenation Mechanisms of Indolizine Derivatives

The photooxygenation of indolizine derivatives, including those related to this compound, has been investigated to understand their behavior under light and oxygen. These reactions are important for understanding the stability and potential phototoxicity of these compounds.

The photooxygenation of many indolizine derivatives proceeds via a singlet oxygen mechanism. nih.govacs.orginstras.com In this process, a photosensitizer absorbs light and transfers its energy to molecular oxygen (in its triplet ground state), converting it to the highly reactive singlet oxygen. instras.com This singlet oxygen then reacts with the indolizine.

The reaction pathway following the interaction with singlet oxygen can be solvent-dependent. nih.govacs.org In methanol (B129727), the reaction is proposed to proceed through a peroxidic zwitterion, leading to pyrrole ring-opening products. nih.govacs.org In contrast, in acetonitrile, the reaction is thought to involve the formation of a dioxetane intermediate across the C2-C3 bond, which then decomposes to give different products. nih.govacs.org It is noteworthy that some indolizine derivatives, such as 3-benzoyl-1-indolizinecarboxylic acid methyl ester, are unreactive toward singlet oxygen under typical conditions but can be photooxygenated under electron transfer conditions. nih.govacs.org

Electron Transfer Conditions

The propensity of indolizine derivatives to undergo electron transfer is a key aspect of their reactivity. researchgate.net These π-rich compounds are readily oxidized, typically forming radical cations. researchgate.net The conditions for electron transfer are significantly influenced by the nature and position of substituents on the indolizine core.

Studies on various indolizine derivatives have shown that the presence of electron-donating groups facilitates the removal of an electron, resulting in lower oxidation potentials. researchgate.net Conversely, electron-withdrawing groups make the molecule less susceptible to oxidation, leading to higher oxidation potentials. researchgate.net This relationship has been systematically demonstrated by correlating the half-wave potentials (E°), a measure of the ease of electron transfer, with Hammett substituent parameters. researchgate.net

For instance, indolizine derivatives with an oxygen atom attached to the C-1 position exhibit a one-electron reversible oxidation. researchgate.net This indicates the formation of a relatively stable radical cation. In contrast, derivatives with a hydrogen atom or a thienyl group at the C-1 position undergo a one-electron irreversible oxidation, suggesting that the resulting radical cation is less stable and quickly participates in subsequent reactions. researchgate.net The inhibition of processes like lipid peroxidation by certain indolizine derivatives is hypothesized to occur via an electron transfer mechanism, underscoring the biological relevance of this chemical property. researchgate.net

Solvent Effects on Reaction Pathways

The solvent environment can play a crucial role in dictating the pathway of a chemical reaction. For reactions involving charged intermediates or transition states, the polarity of the solvent is a particularly important factor. In general, polar solvents can stabilize charged species, thereby lowering the activation energy and increasing the reaction rate.

While specific studies on the solvent effects on the reaction pathways of this compound are not extensively detailed in the reviewed literature, general principles of physical organic chemistry suggest that solvents can influence its reactions. For electrophilic substitution reactions, an increase in solvent polarity can favor pathways that proceed through ionized intermediates (SE1 mechanism) by solvating the resulting carbanion. Conversely, less polar solvents may favor a concerted mechanism (SE2). The nature of the solvent can also impact the stability of transition states. For reactions proceeding through a transition state with significant charge separation, a more polar solvent will provide better stabilization, thus accelerating the reaction.

In the context of the synthesis of indolizine derivatives, which shares mechanistic features with their subsequent reactions, solvent polarity has been shown to be a determining factor. For example, in certain cycloaddition reactions used to form the indolizine core, the stability of key intermediates is dependent on the polarity of the solvent, which in turn directs the reaction towards the desired product.

Electrochemical Reaction Studies

The electrochemical behavior of this compound and related derivatives has been effectively characterized using techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). These studies provide valuable insights into the redox processes the molecule can undergo.

Electrochemical investigations are typically conducted in a three-electrode cell. For the analysis of methyl-3-benzoyl indolizine carboxylates, a glassy carbon electrode is commonly used as the working electrode, with a platinum wire as the counter electrode and a silver/silver nitrate (B79036) (Ag/AgNO₃) electrode as the reference electrode. organic-chemistry.org The experiments are usually performed in an inert atmosphere, such as under argon, to prevent unwanted side reactions with oxygen. organic-chemistry.org Acetonitrile is a common solvent for these studies, with a supporting electrolyte like tetrabutylammonium (B224687) tetraborofluorate (TBABF₄) to ensure conductivity. mdpi.com

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique for probing the redox behavior of electroactive species. In a typical CV experiment, the potential is swept linearly between two set points and then reversed. The resulting current is plotted against the applied potential, generating a voltammogram.

For methyl-3-benzoyl indolizine carboxylates, CV curves reveal the number of electron transfer steps and their reversibility. organic-chemistry.org A study on a specific methyl-3-benzoyl indolizine carboxylate (referred to as I1) showed one clear anodic peak (oxidation) and three cathodic peaks (reduction) in the voltammogram. organic-chemistry.org The characteristics of these peaks, such as their potential and current, provide information about the stability of the oxidized and reduced species. The influence of the scan rate on the CV curves is also investigated to understand the kinetics of the electron transfer processes. organic-chemistry.org

Table 1: Representative Cyclic Voltammetry Data for a Methyl-3-Benzoyl Indolizine Carboxylate Derivative

ProcessPeak Potential (V vs. Fc/Fc⁺)
Anodic Peak (1a)Varies with concentration and scan rate
Cathodic Peak (1c)Varies with concentration and scan rate
Cathodic Peak (2c)Varies with concentration and scan rate
Cathodic Peak (3c)Varies with concentration and scan rate

Note: The exact peak potentials are dependent on experimental conditions such as concentration and scan rate. This table is illustrative based on the description of observing one anodic and three cathodic processes. organic-chemistry.org

Differential Pulse Voltammetry (DPV)

Differential pulse voltammetry is a technique that offers higher sensitivity and better resolution than CV. It involves applying a series of potential pulses superimposed on a linearly increasing potential ramp. The current is sampled just before and at the end of each pulse, and the difference is plotted against the potential.

DPV studies on methyl-3-benzoyl indolizine carboxylates corroborate the findings from CV, often providing a clearer picture of the redox processes. organic-chemistry.org The DPV curves for the aforementioned derivative I1 also show one anodic and three cathodic peaks, with the peak currents showing a linear dependence on the concentration of the analyte. organic-chemistry.org This linear relationship is crucial for quantitative analysis.

Table 2: Representative Differential Pulse Voltammetry Data for a Methyl-3-Benzoyl Indolizine Carboxylate Derivative

ProcessPeak Potential (V vs. Fc/Fc⁺)Peak Current Dependence
Anodic PeakDependent on concentrationLinear increase with concentration
Cathodic PeaksDependent on concentrationLinear increase (in magnitude) with concentration

Note: This table is a qualitative representation of the DPV results described in the literature. organic-chemistry.org

Redox Processes and Characterization

The electrochemical studies of indolizine carboxylates reveal a series of redox processes. The initial oxidation is typically a one-electron transfer to form a radical cation. researchgate.netmdpi.com The stability and subsequent fate of this radical cation are highly dependent on the substitution pattern of the indolizine ring. researchgate.net

For some indolizine derivatives, the first oxidation step is reversible, indicating the formation of a stable radical cation. researchgate.net However, in many cases, the initial oxidation is followed by irreversible processes, suggesting that the radical cation is reactive and undergoes further chemical reactions, such as dimerization or reaction with the solvent. researchgate.net Subsequent oxidation or reduction peaks observed in the voltammograms correspond to the redox reactions of these secondary products or further electron transfers of the parent molecule. organic-chemistry.orgmdpi.com The comparison of electrochemical parameters between different substituted indolizine carboxylates allows for the correlation of their electronic properties with their chemical structure. mdpi.com

Applications and Advanced Research Areas

Medicinal Chemistry Applications

The cyclooxygenase-2 (COX-2) enzyme is a key target for the development of novel anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Several series of indolizine (B1195054) carboxylate derivatives have been synthesized and evaluated for their ability to inhibit this enzyme.

In one study, a series of methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates were synthesized and tested for their COX-2 inhibitory activity. nih.gov Compound 4e , which features cyano groups on both the indolizine and benzoyl moieties, was identified as the most potent compound in the series, with an IC₅₀ value of 6.71 μM, comparable to the NSAID indomethacin (B1671933). nih.gov The study suggested that the presence of a cyano group at the seventh position of the indolizine nucleus was favorable for activity. nih.gov

Another study focused on 7-methoxy indolizine analogues designed as bioisosteres of indomethacin. nih.gov Within this series, diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5a ) emerged as a promising COX-2 inhibitor with an IC₅₀ of 5.84 µM, which was more potent than the reference drug indomethacin (IC₅₀ = 6.84 µM). nih.gov Molecular modeling in these studies indicated that hydrophobic interactions are a major contributor to the COX-2 inhibition by these indolizine derivatives. nih.gov

Table 1: COX-2 Inhibitory Activity of Selected Indolizine Carboxylate Derivatives

Compound Substituents IC₅₀ (µM) Reference
4e 7-cyano, 3-(cyano benzoyl) 6.71 nih.gov
4g 7-cyano, 3-(methoxy benzoyl) 9.62 nih.gov
5a 7-methoxy, 3-(4-cyanobenzoyl) 5.84 nih.gov
Indomethacin - 6.71 - 6.84 nih.govnih.gov

Derivatives of the indolizine and the isomeric indole (B1671886) scaffold have shown significant promise as antimicrobial and antifungal agents.

A study on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives demonstrated potent antimicrobial activity. nih.gov All seventeen synthesized compounds showed antibacterial activity against eight Gram-positive and Gram-negative bacteria, with their efficacy reported to be 10–50 times greater than ampicillin (B1664943) and streptomycin. nih.gov Compound 8 in this series was the most active, with Minimum Inhibitory Concentration (MIC) values ranging from 0.004–0.03 mg/mL. nih.gov The same series of compounds also displayed good to excellent antifungal activity, with MIC values between 0.004–0.06 mg/mL. nih.gov Docking studies suggested that the antibacterial action may stem from the inhibition of E. coli MurB, while the antifungal effect may involve the inhibition of 14a-lanosterol demethylase. nih.gov

Another investigation into indole-2-carboxamides fused with an imidazolinone moiety also revealed antimicrobial properties. scholarsresearchlibrary.com The synthesized compounds were tested against two Gram-positive and two Gram-negative bacteria, as well as two fungal strains, showing significant antibacterial and moderate antifungal activities when compared to standard drugs like Ampicillin and Griseofulvin. scholarsresearchlibrary.com

Table 2: Antimicrobial Activity of a Selected Indole-2-carboxylate (B1230498) Derivative

Compound Organism MIC (mg/mL) Reference
**Compound 8*** Enterobacter cloacae 0.004 - 0.03 nih.gov
Escherichia coli 0.004 - 0.03 nih.gov
Micrococcus flavus 0.004 - 0.03 nih.gov
Bacillus cereus 0.004 - 0.03 nih.gov
Staphylococcus aureus 0.004 - 0.03 nih.gov
Listeria monocytogenes 0.004 - 0.03 nih.gov
  • (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative
  • The indolizine nucleus is a recognized pharmacophore in the development of new treatments for tuberculosis. nih.gov Various substituted indolizine derivatives have been evaluated for their in vitro activity against Mycobacterium tuberculosis (MTB).

    In a study screening 1,2,3-trisubstituted indolizines, several compounds were active against the H37Rv MTB strain with MIC values from 4 to 32 µg/mL. nih.gov Compound 3a , featuring a fluorine atom on the benzoyl group and a methyl group on the indolizine ring, was the most potent against the susceptible H37Rv strain, with an MIC of 4 µg/mL. nih.gov

    Another study focused on diversely substituted indolizines, identifying compound 4 (a 7-formyl-2-methylindolizine derivative) as the most promising agent, with an MIC of 4 µg/mL against the H37Rv strain and 32 µg/mL against a multi-drug-resistant (MDR) strain. nih.govresearchgate.net Research also indicated that having two methyl groups at positions 2 and 7 of the indolizine ring, along with electron-withdrawing groups on the benzoyl ring at position 3, was important for anti-TB activity against both H37Rv and MDR strains of MTB. nih.gov A separate qualitative screening of ethyl 7-acetyl-2-substituted-3-(4-substituted benzoyl)indolizine-1-carboxylates found that eleven out of eighteen compounds were active against the H37Rv strain. japsonline.comjapsonline.com

    Table 3: Anti-tubercular Activity of Selected Indolizine Derivatives against M. tuberculosis H37Rv

    Compound Substituents MIC (µg/mL) Reference
    3a 2-methyl, 3-(4-fluorobenzoyl) 4 nih.gov
    4 7-formyl, 2-methyl derivative 4 nih.govresearchgate.net

    The indolizine scaffold and its isomers are integral to many compounds with anticancer properties. nih.govresearchgate.net Research has explored their activity against a variety of cancer cell lines.

    A novel class of indole-2-carboxylate derivatives was designed based on the structure of Pyrroloquinoline quinone (PQQ). nih.gov Among them, methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate (6e ) and methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylate (9l ) showed potent antiproliferative activity against HepG2, A549, and MCF7 cancer cells, with IC₅₀ values ranging from 3.78 to 24.08 μM. nih.gov Their mechanism was found to involve the dose-dependent generation of reactive oxygen species (ROS) and the induction of PARP cleavage in A549 cells. nih.gov

    In another study, indolizine lactones were identified as a promising anticancer scaffold. nih.govrsc.org A methoxylated analogue was an initial hit against triple-negative breast cancer cells (MDA-MB-231), and further functionalization led to analogues with up to twenty times higher potency. nih.gov For example, the thiolated compound cis-9 showed a 13.5-fold increase in cytotoxicity against breast cancer cells (IC₅₀ = 1.51 ± 0.20 μM) compared to its parent compound. nih.gov

    Furthermore, a series of 5-chloro-indole-2-carboxylate derivatives demonstrated significant antiproliferative activity, with GI₅₀ values from 29 nM to 78 nM. mdpi.comresearchgate.net Compound 3e in this series was the most potent derivative with a GI₅₀ of 29 nM. mdpi.com

    Table 4: Antiproliferative Activity of Selected Indole/Indolizine Carboxylate Derivatives

    Compound Cell Line IC₅₀ / GI₅₀ Reference
    6e (indole) HepG2, A549, MCF7 3.78 - 24.08 µM nih.gov
    9l (indole) HepG2, A549, MCF7 3.78 - 24.08 µM nih.gov
    cis-9 (indolizine) MDA-MB-231 (Breast) 1.51 ± 0.20 µM nih.gov
    3e (indole) Panc-1, MCF-7, A-549 29 nM mdpi.com

    The alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) is a ligand-gated ion channel involved in cognitive processes, making it a target for neurological and neuropsychiatric disorders. nih.govnih.gov Indolizine derivatives have been designed and synthesized to act as agonists for this receptor.

    In a study investigating the structure-activity relationships of indolizine derivatives, compounds were evaluated for their agonist activity on human α7 nAChR expressed in Xenopus oocytes. nih.gov Compound 16c , which has a 6-methylindolizine (B154746) moiety, activated the receptor with an EC₅₀ of 1.60 ± 0.19 μmol·L⁻¹ and a maximum effect (Eₘₐₓ) of 69.0% ± 2.8% compared to acetylcholine. nih.gov Another derivative, compound 17b with an 8-cyclopropyl substitution, demonstrated an increased Eₘₐₓ of 81.1% ± 9.3% with an EC₅₀ of 2.74 ± 0.74 μmol·L⁻¹. nih.gov The study concluded that introducing small hydrophobic groups at the 6- or 8-position of the indolizine scaffold can enhance both the potency and the maximum effect of these agonists. nih.gov

    Table 5: α7 nAChR Agonist Activity of Selected Indolizine Derivatives

    Compound Substituent EC₅₀ (µmol·L⁻¹) Eₘₐₓ (% of ACh) Reference
    16c 6-methyl 1.60 ± 0.19 69.0% ± 2.8% nih.gov
    17b 8-cyclopropyl 2.74 ± 0.74 81.1% ± 9.3% nih.gov

    Chronic Hepatitis B virus (HBV) infection is a major global health issue, and new therapeutic agents are urgently needed. nih.gov Research has shown that inhibitors of the HBV ribonuclease H (RNase H) can effectively suppress viral replication and the formation of covalently closed circular DNA (cccDNA), a key component in the persistence of HBV infection. nih.gov

    Studies have demonstrated that when RNase H inhibitors are added to cells shortly after HBV infection, they can inhibit the formation of cccDNA by over 98% at a concentration of 5 μM. nih.gov This action leads to a robust suppression of HBV RNA, intracellular and extracellular DNA, and the secretion of hepatitis B surface antigen (HBsAg). nih.gov The enhanced effectiveness of these inhibitors when administered early in the infection process is attributed to their ability to block the amplification of the HBV cccDNA pool, thereby suppressing all downstream viral activities. nih.gov While the specific derivatives of methyl indolizine-2-carboxylate were not explicitly detailed in the provided context for this specific application, the general class of heterocyclic compounds is of high interest in the development of novel anti-HBV agents.

    Materials Science and Photophysical Applications

    Beyond its pharmacological profile, the indolizine ring system possesses unique electronic and photophysical properties that make it suitable for applications in materials science, particularly in the development of advanced optical materials.

    Organic fluorophores are indispensable tools for visualizing biological processes in real-time. researchgate.net The development of novel fluorescent scaffolds with tunable properties is a key area of research. nih.govmdpi.com The indolizine core has been successfully exploited as a platform for creating new classes of fluorophores for bioimaging. mdpi.comacs.org

    Researchers have designed and synthesized indolizine-based fluorophores with emission colors spanning the visible spectrum from blue to red. mdpi.comacs.org This tunability is often achieved by introducing electron-donating and electron-withdrawing groups at different positions on the indolizine ring, which modulates the intramolecular charge transfer (ICT) process. mdpi.com For example, the "Seoul-Fluor" platform is an indolizine-based fluorescent scaffold that allows for rational engineering of its photophysical properties. acs.org Furthermore, by incorporating pH-responsive groups like N,N-dimethylamino, scientists have created indolizine-based fluorescent pH sensors. mdpi.com The development of silicon-substituted xanthene cores with indolizine donors has led to fluorophores that absorb and emit in the shortwave infrared (SWIR) region, enabling high-resolution in vivo fluorescence imaging. nih.gov

    Table 2: Photophysical Properties of Substituted Indolizine-Based Fluorophores

    Substitution PatternAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Color Range
    Varied aryl at C-3~390-420~462-533Blue to Green-Yellow
    Varied EWG at C-7~410-440~462-580Blue to Orange
    Pyrido[3,2-b]indolizine Core>400Tunable (Blue to Red)Full Visible Spectrum
    This table provides a generalized summary of how substitutions on the indolizine scaffold affect its fluorescent properties, based on data from multiple studies. EWG = Electron-Withdrawing Group. mdpi.comacs.org

    Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology, relying on organic materials that emit light when an electric current is applied. topmostchemical.com The development of efficient and stable emitter materials, particularly for the blue region of the spectrum, remains a critical challenge.

    The indolizine scaffold has been identified as a promising candidate for OLED materials. A study on 1,2-diphenylindolizine (B8516138) derivatives demonstrated their utility as blue-emitting materials. nih.gov These compounds exhibited strong fluorescence around 450 nm in both solution and solid thin films. Importantly, they also showed enhanced thermal stability compared to the parent 1,2-diphenylindolizine, a crucial property for device longevity. These findings suggest that the indolizine core is a suitable framework for designing new blue-emitting materials for high-performance OLEDs. nih.gov The synthesis of such materials often involves techniques like the Suzuki-Miyaura cross-coupling reaction to build the complex molecular structures required for efficient electroluminescence. topmostchemical.comnih.gov

    Spectroscopic Sensitizers

    Substituted indolizines have been explored as organic sensitizer (B1316253) components for dye-sensitized solar cells (DSSCs). chim.it Their inherent fluorescence and π-electron-rich structure make them suitable candidates for absorbing light and facilitating electron transfer processes, which are critical for the functioning of photovoltaic devices. chim.itrsc.org The design of indolizine-based dyes for DSSCs is an active area of research, aiming to improve solar energy conversion efficiency. rsc.org

    Bioimaging and Chemical Biology Probes

    The indolizine core is a versatile platform for creating probes for bioimaging and chemical biology. nih.govacs.orgepfl.ch Its biocompatibility and tunable fluorescent properties are highly advantageous for visualizing and monitoring biological processes within living cells. nih.govacs.orgnih.gov

    A key feature of the indolizine framework is the ability to tune its fluorescence emission across the visible spectrum. By strategically introducing different functional groups, the photophysical properties can be precisely controlled. mdpi.com For instance, a new fluorescent indolizine-based scaffold was developed where an N,N-dimethylamino group at the C-3 position acts as an electron donor and various electron-withdrawing groups are placed at the C-7 position. mdpi.com This design induces an intramolecular charge transfer (ICT) process, enabling a red shift in the emission wavelength and producing colors ranging from blue to orange (462–580 nm). mdpi.com

    Similarly, a rationally designed pyrido[3,2-b]indolizine scaffold, which shares structural motifs with indolizine, has been used to create a range of small, neutral organic fluorophores. nih.govacs.org Computational modeling aided in selecting optimal substituent positions to fine-tune fluorescence colors, covering a broad visible range from blue to red, with most of the compounds having a molecular weight below 300 g/mol . nih.govacs.orgnih.gov This tunability makes the indolizine scaffold a powerful tool for developing specific probes for multi-color imaging applications. acs.org

    Table 1: Emission Tuning of Indolizine-Based Fluorophores via Substituent Modification

    C-7 Substituent (Electron-Withdrawing Group)C-3 Substituent (Electron-Donating Group)Emission Wavelength (nm)Emitted Color
    EsterN,N-dimethylamino462Blue
    AldehydeN,N-dimethylamino580Orange
    Data sourced from studies on 3,7-disubstituted indolizine scaffolds.

    The structural similarity of certain indolizine derivatives to natural amino acids like tryptophan has been exploited to create novel fluorogenic probes. nih.govacs.org Researchers have synthesized fluorogenic unnatural amino acids (FUAAs) using a pyrido[3,2-b]indolizine scaffold. nih.govnih.gov These FUAAs exhibit unique properties, such as a solvent-dependent "turn-on" fluorescence behavior, with a greater than 300-fold increase in fluorescence when moving from water to ether. acs.org

    These FUAAs have been incorporated into synthetic peptides to serve as probes for monitoring peptide-protein interactions (PPIs). nih.govacs.org A notable example is the development of a probe to study the interaction between the Stargazin protein and the postsynaptic density protein (PSD-95). researchgate.net A peptide probe incorporating an indolizine-based FUAA showed a significant 5.9-fold increase in fluorescence upon binding to its protein target. acs.orgresearchgate.net This "turn-on" capability allows for the specific detection of binding events without the need for washing steps, making these probes highly valuable in chemical biology. nih.govrsc.orgnih.gov

    Table 2: Performance of an Indolizine-Based Fluorogenic Peptide Probe

    ProbeTarget ProteinFluorescence Change upon Binding
    Peptide 24 (contains indolizine-based FUAA)PSD-95 (third PDZ domain)5.9-fold increase
    Data based on the interaction between a Stargazin-derived peptide probe and PSD-95.

    Other Advanced Applications

    While direct studies on the interaction of this compound with DNA are not extensively documented, the potential for such interactions can be inferred from related compounds. Carboxylate-containing molecules and their metal complexes have been shown to bind to DNA. nih.gov Spectroscopic and viscometry results for certain transition metal carboxylates indicate that they interact with DNA primarily through an intercalative mode. nih.gov The binding of small molecules to DNA can occur through different modes, including intercalation (insertion between base pairs), groove binding, or electrostatic interactions with the phosphate (B84403) backbone. nih.govmdpi.comresearchgate.net The planar aromatic structure of the indolizine ring suggests that it could potentially act as an intercalating agent. Further research is needed to characterize the specific DNA binding mode and affinity of this compound and its derivatives.

    The tunable and environment-sensitive fluorescence of the indolizine scaffold makes it a promising candidate for the development of modern sensors. chim.it By incorporating pH-sensitive functional groups, indolizine-based fluorophores have been successfully converted into fluorescent pH sensors. mdpi.com For example, an indolizine derivative containing both an N,N-dimethylamino group and a carboxylic acid group was shown to function as a pH-responsive probe. mdpi.com Beyond pH, indolizine-based systems have been investigated for the detection of volatile organic compounds and as components in turn-on/off fluorescent sensors, highlighting their versatility in sensor manufacturing. chim.it

    Q & A

    Q. What are the common synthetic routes for methyl indolizine-2-carboxylate, and how can reaction conditions be optimized for higher yields?

    this compound is typically synthesized via cyclization reactions. For example, microwave-assisted synthesis using ethyl 2-((6-bromopyridin-2-yl)(hydroxy)methyl)acrylate in 2,2,2-trifluoroethanol at 150°C for 1.5 hours achieved a 91% yield . Key optimization parameters include solvent choice (polar aprotic solvents enhance cyclization), temperature control, and catalyst selection. Lower yields in conventional thermal methods highlight the efficiency of microwave irradiation in reducing reaction times and improving regioselectivity .

    Q. How is the structure of this compound derivatives validated experimentally?

    Structural confirmation relies on spectroscopic techniques:

    • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions and ring puckering. For example, in (R)-methyl 3-(1-(4-fluorophenyl)-3-oxoisoindolin-1-yl)indolizine-2-carboxylate, aromatic protons appear at δ 9.08 (s, 1H), and carbonyl carbons resonate at δ 165.10 ppm .
    • HPLC : Enantiopurity is assessed using chiral columns (e.g., Daicel Chiralcel AD-H) with n-hexane/i-PrOH eluents, where retention times (e.g., 11.698 min vs. 7.095 min) distinguish enantiomers .

    Q. What methodologies are used to analyze the puckering conformation of indolizine rings?

    Cremer-Pople puckering coordinates quantify non-planarity in cyclic systems. For indolizine derivatives, the mean plane is defined via least-squares fitting of atomic coordinates. Displacements perpendicular to this plane are analyzed using amplitude (qq) and phase (ϕ\phi) parameters, which describe pseudorotation in five-membered rings . Computational tools like SHELX refine crystallographic data to map puckering modes .

    Advanced Research Questions

    Q. How can enantioselective synthesis of this compound derivatives be achieved?

    Chiral phosphoric acids (CPAs) catalyze asymmetric Friedel-Crafts reactions. For instance, spirocyclic phosphoric acid (SPA) catalysts (e.g., 4d) induce high enantiomeric excess (87% ee) in reactions between this compound and 3-hydroxyisoindolinones. Key factors include:

    • Catalyst steric bulk to control transition-state geometry.
    • Solvent polarity (DCE preferred for stabilizing ionic intermediates).
    • Substrate electronic effects (electron-withdrawing groups enhance electrophilicity) .

    Q. What strategies resolve contradictions in bioactivity data for indolizine derivatives?

    Discrepancies in biological activity (e.g., antimicrobial vs. anticancer effects) often arise from structural modifications. For example:

    • Substitution patterns : 2-Amino-N-(4-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide shows varied activity depending on the substituent at C3 (acyl vs. alkyl groups) .
    • Stereochemistry : Methyl (2R,3R,3aS,9bS)-3-(hydroxymethyl)-6-oxo-1-(2-phenylethyl)indolizine-2-carboxylate exhibits distinct metabolic stability compared to its enantiomer, emphasizing the role of stereoelectronic effects . Systematic SAR studies and molecular docking validate target interactions.

    Q. How do computational methods aid in designing novel indolizine-based catalysts?

    DFT calculations predict transition states for CPA-catalyzed reactions, identifying favorable H-bonding and π-π interactions between the catalyst and substrate. For example, the energy barrier for enantioselective C–C bond formation in SPAs correlates with experimental ee values . Molecular dynamics simulations further refine solvent and temperature effects on reaction pathways.

    Methodological Considerations

    Q. What experimental protocols ensure reproducibility in indolizine synthesis?

    • Purification : Silica gel chromatography (gradient: 1:9 to 1:1 ethyl acetate/cyclohexane) removes byproducts .
    • Crystallization : Ethanol/water recrystallization improves purity (>95% by HPLC) .
    • Documentation : Full disclosure of NMR shifts, coupling constants, and crystallographic data (e.g., CCDC codes) enables independent validation .

    Q. How are conflicting crystallographic data for indolizine derivatives reconciled?

    Contradictions in bond lengths or angles (e.g., C2–N1 vs. C3–C4) arise from:

    • Puckering variability : Different conformers populate in solution vs. solid state .
    • Resolution limits : High-resolution data (>0.8 Å) from synchrotron sources reduce ambiguity . SHELXL refinement with TWIN/BASF commands resolves twinning in low-symmetry crystals .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.